molecular formula C19H23N3O5S B2390396 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide CAS No. 1019096-28-6

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2390396
CAS No.: 1019096-28-6
M. Wt: 405.47
InChI Key: UGZYDLRCMUFWHJ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Biological Activity

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the pyrazole class of compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

Structural Features

  • Cyclopropyl Group : Contributes to the compound's unique pharmacological profile.
  • Dimethoxyphenyl Moiety : Enhances lipophilicity and biological activity.
  • Dioxido Tetrahydrothiophen : May play a role in the compound's interaction with biological targets.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound under review has shown promising results in various studies:

  • Anti-inflammatory Activity : The compound has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models, suggesting its potential for treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this pyrazole derivative may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .
  • Neuroprotective Effects : Emerging evidence suggests that the compound may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of histone deacetylases (HDACs), particularly HDAC6, which is implicated in various cellular processes including inflammation and cancer progression .
  • Modulation of Signaling Pathways : It influences multiple signaling pathways involved in inflammation and cell survival, including NF-kB and MAPK pathways .

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a mouse model of acute liver injury. Results showed that treatment with the compound significantly reduced serum levels of inflammatory markers and improved liver histology compared to controls .

Study 2: Anticancer Activity

In vitro studies using breast cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through activation of caspase pathways .

Data Table

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Properties

IUPAC Name

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-17-6-5-13(9-18(17)27-2)20-19(23)15-10-16(12-3-4-12)22(21-15)14-7-8-28(24,25)11-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZYDLRCMUFWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.